Hpk1-IN-7 Oral Bioavailability: Near-Complete Absorption Drives In Vivo Efficacy
In preclinical pharmacokinetic studies, Hpk1-IN-7 (compound 24) demonstrated a calculated oral bioavailability of approximately 100% in mice following a 20 mg/kg oral dose [1]. This contrasts sharply with other HPK1 inhibitors like HPK1-IN-54, which exhibits only 'moderate' clearance and 'reasonable' oral exposure, or BLU-852, which required extensive optimization to achieve a profile suitable for once-daily dosing [2]. The near-complete oral absorption of Hpk1-IN-7 ensures reliable and predictable systemic exposure in animal models.
| Evidence Dimension | Oral Bioavailability (F%) |
|---|---|
| Target Compound Data | Approximately 100% |
| Comparator Or Baseline | HPK1-IN-54 (moderate, not quantified), BLU-852 (optimized for once-daily dosing) |
| Quantified Difference | Near-complete vs. moderate/reasonable |
| Conditions | Mice, 20 mg/kg oral dose (Hpk1-IN-7) |
Why This Matters
For in vivo studies, consistent and high oral bioavailability minimizes inter-animal variability and reduces the dose required to achieve target engagement, which is a key factor in selecting a chemical probe for preclinical oncology research.
- [1] Degnan AP, et al. Discovery of Orally Active Isofuranones as Potent, Selective Inhibitors of Hematopoetic Progenitor Kinase 1. ACS Med Chem Lett. 2021;12(3):443-450. View Source
- [2] Discovery of BLU-852: An oral, potent, and selective inhibitor of hematopoietic progenitor kinase 1 (HPK1, MAP4K1) for tumor immunotherapy. ACS Spring 2026. View Source
